2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Overview
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a sulfonamide group, a phenyl ring, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an arylaldehyde with a sulfonylisocyanate in a solvent or neat form under catalyst- and additive-free conditions . This reaction releases carbon dioxide and forms the desired sulfonylimine, which can then be further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reductive agents such as sodium amalgam, aluminium amalgam, and tin hydrides are often used.
Substitution: Reagents like chlorine (Cl~2~), bromine (Br~2~), and sulfuric acid (H~2~SO~4~) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or olefins.
Scientific Research Applications
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenyl and pyridinylmethyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide
- N~2~-(Dimethylsulfamoyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19(2)24(22,23)20(15-6-4-3-5-7-15)13-16(21)18-12-14-8-10-17-11-9-14/h3-11H,12-13H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNNYZATJXBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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